

Application Note and Protocol: JBJ-09-063 TFA

Cell Viability Assay

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Compound of Interest

Compound Name: *Jbj-09-063 tfa*

Cat. No.: *B15379089*

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Introduction

JBJ-09-063 is a potent and selective, allosteric inhibitor of mutant epidermal growth factor receptor (EGFR).^{[1][2][3]} It demonstrates significant activity against EGFR tyrosine kinase inhibitor (TKI)-sensitive and resistant models, making it a compound of interest in the research of EGFR-mutant lung cancer.^{[1][4]} JBJ-09-063 effectively reduces the phosphorylation of EGFR and downstream signaling proteins such as Akt and ERK1/2. This targeted protein degradation ultimately leads to the inhibition of cell growth and an increase in apoptosis.

This document provides a detailed protocol for assessing the effect of **JBJ-09-063 TFA** on cell viability using a common luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

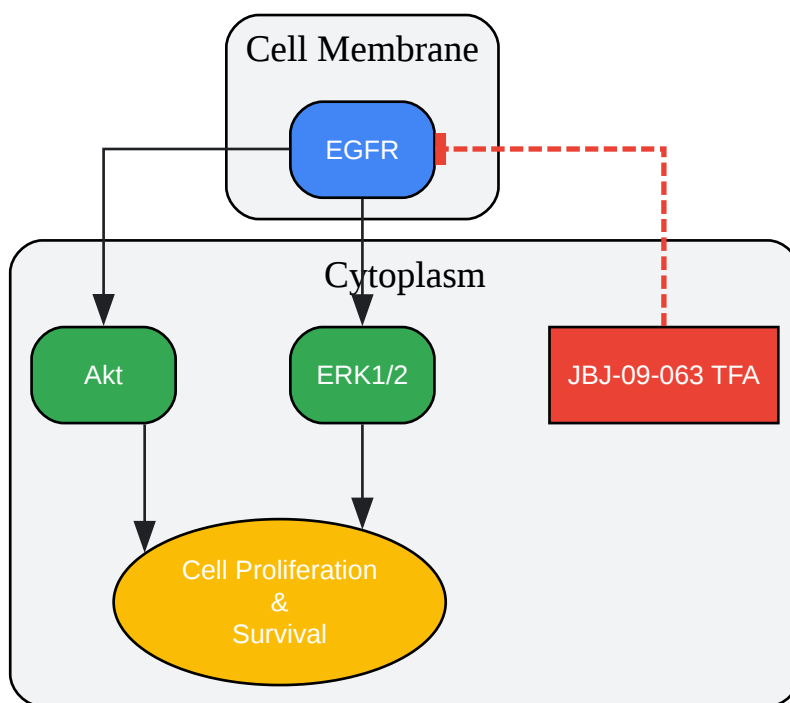
Data Presentation

The following table summarizes the reported inhibitory concentrations (IC₅₀) of JBJ-09-063 against various EGFR mutant cell lines.

Cell Line / Target	IC50 (nM)	Notes
EGFR L858R	0.147	Mutant-selective allosteric EGFR inhibitor.
EGFR L858R/T790M	0.063	Mutant-selective allosteric EGFR inhibitor.
EGFR L858R/T790M/C797S	0.083	Mutant-selective allosteric EGFR inhibitor.
EGFR LT/L747S	0.396	Mutant-selective allosteric EGFR inhibitor.
Ba/F3 (alone)	50	-
Ba/F3 (in combination with Cetuximab)	6	-

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by JBJ-09-063. By inhibiting EGFR, it blocks downstream signaling through the Akt and ERK pathways, which are critical for cell survival and proliferation.



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JBJ-09-063 TFA inhibits the EGFR signaling pathway.

Experimental Protocols

This protocol describes a cell viability assay using a 96-well plate format. It is a general guideline and may require optimization for specific cell lines and laboratory conditions.

Materials:

- EGFR-mutant cancer cell line of interest (e.g., H1975, H3255GR)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **JBJ-09-063 TFA**
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-Buffered Saline (PBS), sterile

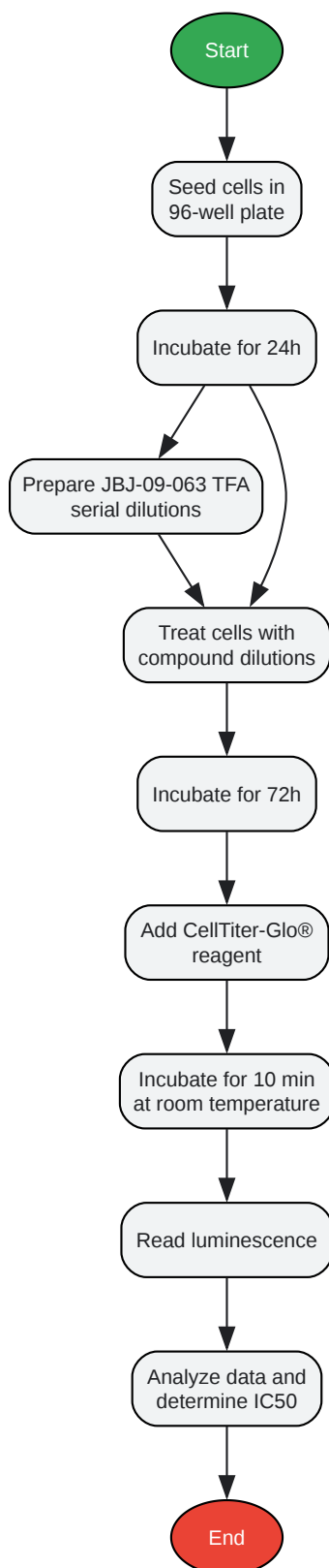
- 96-well clear-bottom, white-walled tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Multichannel pipette
- Luminometer

Protocol:

- Cell Seeding: a. Harvest and count cells. b. Resuspend cells in complete culture medium to a final concentration of 5×10^4 cells/mL. c. Seed 100 μ L of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of **JBJ-09-063 TFA** in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 1 μ M). Include a vehicle control (DMSO) at the same final concentration as the highest **JBJ-09-063 TFA** concentration. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 μ L of the prepared compound dilutions to the respective wells. e. Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Viability Measurement (using CellTiter-Glo®): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 μ L of CellTiter-Glo® reagent to each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.
- Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized viability data against the logarithm of the **JBJ-09-063 TFA** concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines the key steps of the cell viability assay protocol.



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Workflow for the **JBJ-09-063 TFA** cell viability assay.

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